AZD4619

PPARα agonist ALT1 biomarker human hepatocytes

AZD4619 is a human-selective PPARα agonist that uniquely induces ALT1 expression in human hepatocytes while showing no response in rat hepatocytes. This species divergence, validated by Thulin et al., enables precise cross-species translational studies. Procure the enantiopure (2S)-isomer for predictable ALT1 modulation without rodent confounding. Ideal for validating human-relevant in vitro DILI models and ALT biomarker research.

Molecular Formula C26H28O7S2
Molecular Weight 516.6 g/mol
CAS No. 549494-39-5
Cat. No. B12777023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD4619
CAS549494-39-5
Molecular FormulaC26H28O7S2
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OC1=CC=C(C=C1)OCCC2=CC=C(C=C2)CC(C(=O)O)SCCC3=CC=C(C=C3)O
InChIInChI=1S/C26H28O7S2/c1-35(30,31)33-24-12-10-23(11-13-24)32-16-14-19-2-4-21(5-3-19)18-25(26(28)29)34-17-15-20-6-8-22(27)9-7-20/h2-13,25,27H,14-18H2,1H3,(H,28,29)/t25-/m0/s1
InChIKeyPGZGQQFVPOZCAQ-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AZD4619 (CAS 549494-39-5): PPARα Agonist with Species-Selective ALT1 Induction for Metabolic Research Procurement


(2S)-2-[2-(4-hydroxyphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoic acid (CAS 549494-39-5), also designated AZD4619, is an orally active, selective peroxisome proliferator-activated receptor alpha (PPARα) agonist . AZD4619 induces alanine aminotransferase 1 (ALT1) gene and protein expression in human hepatocytes in a dose-dependent manner but does not induce ALT1 in rat primary hepatocytes [1]. The compound was originally investigated by AstraZeneca as a lipid-lowering agent and advanced to Phase I clinical evaluation [2].

Why AZD4619 (CAS 549494-39-5) Cannot Be Interchanged with Other PPARα Agonists or Analogs in Experimental Design


Generic substitution among PPARα agonists is not scientifically valid for AZD4619 due to its distinct species-selective ALT1 induction profile. Unlike fenofibrate/fenofibric acid, which induces ALT1 expression in both human and rodent hepatocytes, AZD4619 induces ALT1 in human but not in rat primary hepatocytes [1]. This species divergence arises from sequence differences in the PPARα ligand-binding domain between humans and rodents [2]. Furthermore, the compound's chiral (2S)-configuration defines its specific stereochemical identity; racemic preparations would yield different pharmacological profiles, as evidenced by separate patent filings for the racemic synthetic process [3]. These factors make direct substitution of AZD4619 with generic PPARα agonists or racemic mixtures inappropriate for studies requiring predictable ALT1 modulation or cross-species translational relevance.

Quantitative Differentiation of AZD4619 (CAS 549494-39-5) Versus PPARα Comparator Compounds


Human Hepatocyte ALT1 Protein Induction: AZD4619 Versus Fenofibric Acid

AZD4619 induces ALT1 protein expression in human hepatocytes in a dose-dependent manner, with a concentration-dependent increase documented in primary human hepatocyte cultures. Fenofibric acid, the active metabolite of fenofibrate, similarly increases ALT1 protein and mRNA expression in human hepatocytes; however, the two compounds exhibit divergent species selectivity [1]. While both compounds activate human PPARα and upregulate ALT1, AZD4619 fails to induce ALT1 in rat hepatocytes, whereas fenofibrate induces ALT1 across both human and rodent species [2]. The comparative data establish that AZD4619 offers human-specific ALT1 modulation not achievable with fenofibrate in cross-species experimental paradigms.

PPARα agonist ALT1 biomarker human hepatocytes

Species-Selective ALT1 Promoter Activation: Human Versus Rat

In luciferase reporter gene assays, AZD4619 dose-dependently activated the human ALT1 promoter but failed to activate the rat ALT1 promoter at concentrations up to 30 μM. This stark species divergence is quantified by the complete absence of rat promoter induction despite robust human promoter activation across the tested concentration range [1]. The baseline comparator is the rat ALT1 promoter under identical experimental conditions, which shows no response to AZD4619 treatment, contrasting sharply with the human promoter activation profile. The underlying mechanism involves sequence divergence in the PPARα ligand-binding domain between human and rat receptors [2].

species specificity ALT1 promoter luciferase reporter

ALT2 Promoter Non-Response: Isoform Selectivity of AZD4619 Versus Fenofibrate

Both AZD4619 and fenofibrate exhibit isoform-selective regulation of alanine aminotransferase genes. In luciferase reporter assays, neither AZD4619 nor fenofibrate induced the ALT2 promoter, while both compounds robustly activated the ALT1 promoter [1]. This parallel isoform selectivity establishes that AZD4619, like fenofibrate, specifically targets the ALT1 isozyme without affecting ALT2 transcription. The quantitative baseline is the ALT1 promoter activation signal, against which the ALT2 promoter shows no measurable induction for either compound under identical assay conditions [2].

ALT2 isozyme selectivity promoter specificity

Clinical ALT/AST Elevation Without Other Liver Injury Markers: AZD4619 Phase I Human Data

In a Phase I clinical trial involving healthy volunteers, treatment with AZD4619 resulted in elevated serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) activities. Critically, these aminotransferase elevations occurred without concomitant increases in other established markers of liver injury, including bilirubin, alkaline phosphatase, and gamma-glutamyltransferase [1]. This selective aminotransferase elevation profile distinguishes AZD4619 from hepatotoxic compounds that produce broader panels of liver injury biomarkers. The comparator baseline consists of the unchanged other liver function markers measured in the same clinical cohort [2].

clinical biomarker ALT elevation liver safety

Stereochemical Identity: (2S)-Enantiomer Versus Racemic Mixture

AZD4619 (CAS 549494-39-5) is specifically the (2S)-enantiomer of the 2-sulfanylpropanoic acid scaffold. A separate patent application (WO2008119638A1) describes a process for preparing the substantially racemic mixture of this compound [1]. The existence of a distinct synthetic route for the racemate indicates that the (2S)-enantiomer possesses unique pharmacological properties warranting stereochemically pure preparation. While direct comparative pharmacological data between the (2S)-enantiomer and the racemic mixture are not publicly available, the class-level inference from chiral pharmacology establishes that enantiomers of PPAR agonists often exhibit divergent receptor binding affinities and metabolic stability profiles . The baseline for comparison is the racemic mixture (1:1 enantiomer ratio) versus the enantiopure (2S)-form.

chiral resolution stereochemistry synthetic process

Recommended Research and Procurement Application Scenarios for AZD4619 (CAS 549494-39-5)


Human Hepatocyte-Specific ALT1 Induction Studies Requiring Rodent-Negative Control

AZD4619 is the preferred PPARα agonist for experiments requiring ALT1 induction in human hepatocyte systems while maintaining a negative response in parallel rat hepatocyte cultures. As demonstrated by Thulin et al. (2016), AZD4619 induces ALT1 protein expression dose-dependently in human primary hepatocytes but shows no induction in rat primary hepatocytes [1]. This species-specific profile enables researchers to use AZD4619 as a human-selective PPARα probe while employing untreated rat hepatocytes as a true negative control within the same experimental design. This application is particularly valuable for cross-species translational studies investigating PPARα-mediated hepatocyte gene regulation and for validating human-relevant in vitro models of drug-induced ALT elevation.

Biomarker Validation Studies Distinguishing PPARα-Mediated ALT Elevation from Hepatotoxicity

AZD4619 serves as an essential reference compound for studies that aim to differentiate benign, PPARα-mediated ALT1 induction from genuine drug-induced liver injury. Clinical data from a Phase I trial demonstrate that AZD4619 elevates serum ALT and AST in healthy volunteers without increasing bilirubin, alkaline phosphatase, or gamma-glutamyltransferase—markers typically elevated in hepatotoxic injury [1]. This selective aminotransferase elevation profile makes AZD4619 a benchmark compound for validating in vitro and in vivo models designed to assess ALT as a safety biomarker. Procurement of AZD4619 enables researchers to establish positive control conditions that recapitulate PPARα-driven ALT induction without confounding hepatotoxicity signals.

ALT1 Isozyme-Specific Promoter Activation and Transcriptional Regulation Studies

AZD4619 selectively activates the ALT1 promoter while exerting no effect on the ALT2 promoter, as established by luciferase reporter assays [1]. This isoform selectivity is identical to that of fenofibrate, confirming that AZD4619 can substitute for fenofibrate in experiments requiring ALT1-specific transcriptional activation without ALT2 confounding. Researchers investigating the differential regulation of ALT1 versus ALT2 gene expression, the role of PPARα response elements in the ALT1 promoter, or the development of ALT1-selective reporter systems should procure AZD4619 as a validated chemical probe with documented isoform specificity.

Stereochemically Defined PPARα Agonist for Chiral Pharmacology Studies

The (2S)-enantiomer configuration of AZD4619 (CAS 549494-39-5) is essential for studies examining stereochemistry-dependent PPARα pharmacology. Procurement of the enantiopure compound, rather than the racemic mixture (which is the subject of separate patent filings [1]), ensures that observed biological effects are attributable specifically to the (2S)-stereoisomer. This is critical for structure-activity relationship studies, chiral chromatography method development, and investigations of enantiomer-specific metabolic stability or receptor binding kinetics. Researchers conducting chiral pharmacology or developing stereoselective analytical methods should specify CAS 549494-39-5 for enantiopure (2S)-AZD4619.

Technical Documentation Hub

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